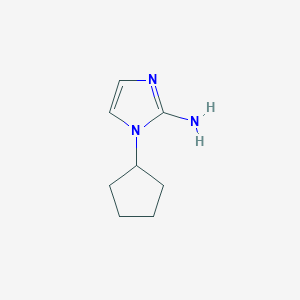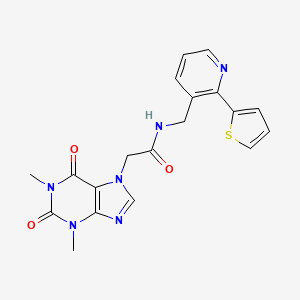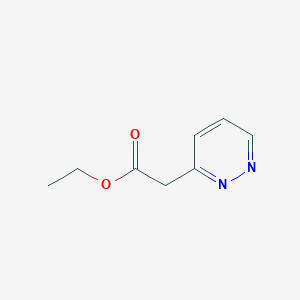![molecular formula C20H17N3O5 B2873729 1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate CAS No. 1185017-23-5](/img/structure/B2873729.png)
1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate” is a pyrazole-based compound . Pyrazole and its derivatives are known to impart biological activity . They are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .
Synthesis Analysis
The synthesis of pyrazole-based ligands involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . In another study, twenty-five derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .Molecular Structure Analysis
The molecular structure of pyrazole-based ligands provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which are capable of coordinating to the metal .Chemical Reactions Analysis
The reactions of pyrazole-based compounds with primary amines are accompanied by cleavage of the oxazole ring with formation of the corresponding enamino nitriles . Hydrazine hydrate acts in a similar way, but enehydrazino nitriles thus formed undergo fast cyclization to give new 4,5-diaminopyrazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-based compounds are determined by the nature of ligands bound to the metal ion . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Metallomacrocyclic Complexes
1,3-Dimethylpyrazolic hybrid ligands, closely related to the query compound, have been used in the synthesis and characterization of palladium(II) complexes. These complexes demonstrate variations in their structures, including monomeric chelated complexes and binuclear compounds, based on the solvent used during the reaction. Such complexes are of interest due to their potential applications in coordination chemistry and material science. (Guerrero et al., 2008)
Functionalization Reactions in Organic Synthesis
In organic synthesis, 1H-pyrazole derivatives are involved in functionalization reactions. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides and carboxylate derivatives showcases the versatility of such compounds in synthesizing structurally diverse molecules. These reactions are crucial for developing new compounds with potential applications in medicinal chemistry. (Yıldırım et al., 2005)
Crystal Structure and Theoretical Studies
1H-pyrazole derivatives, similar to the query compound, have been extensively studied for their crystal structures, with a focus on understanding the molecular geometries and electronic structures. These studies are important for designing molecules with specific properties and functions, such as in drug design or material engineering. (Kumara et al., 2018)
Antibacterial and Antimicrobial Properties
1H-pyrazole derivatives have been studied for their antibacterial properties. For instance, certain compounds have shown promising antibacterial activity, particularly against specific strains like Staphylococcus aureus. This suggests potential applications of these compounds in developing new antibacterial agents. (Palkar et al., 2017)
Wirkmechanismus
Target of Action
Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities .
Mode of Action
For instance, a molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways, leading to their antileishmanial and antimalarial effects .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Eigenschaften
IUPAC Name |
dimethyl 5-[(4-pyrazol-1-ylbenzoyl)amino]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O5/c1-27-19(25)14-10-15(20(26)28-2)12-16(11-14)22-18(24)13-4-6-17(7-5-13)23-9-3-8-21-23/h3-12H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZNTTHIESEFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=CC=N3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl 5-[4-(1H-pyrazol-1-yl)benzamido]benzene-1,3-dicarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3,4-Dimethoxyphenyl)-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2873648.png)


![2-Chloro-N-[4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]propanamide](/img/structure/B2873655.png)


![(E)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2873661.png)


![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2873665.png)
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2873666.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2873667.png)
